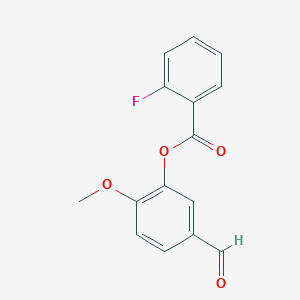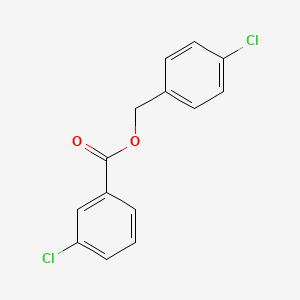
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as BMS-986142, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as psoriasis and lupus. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone works by selectively inhibiting the activity of TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 is involved in the signaling pathways that regulate the immune response, and its inhibition can help to reduce the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and the symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects:
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ). It has also been shown to reduce the infiltration of immune cells into tissues, which can help to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone is its high selectivity for TYK2. This means that it is less likely to have off-target effects on other enzymes or signaling pathways. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One possibility is the exploration of its use in other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another direction is the investigation of its potential use in combination with other drugs, such as biologics or other small molecule inhibitors. Finally, further studies are needed to better understand the long-term safety and efficacy of this compound in clinical settings.
Métodos De Síntesis
The synthesis of 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves several steps. The first step is the preparation of 4-bromophenylacetic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 6-ethyl-3-hydroxy-2(1H)-quinazolinone to form the intermediate product. This intermediate is then treated with phosphorus oxychloride to generate the final product, 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential use in the treatment of autoimmune diseases. It has been shown to inhibit the activity of a specific enzyme called TYK2, which is involved in the immune response. By inhibiting this enzyme, 3-(4-bromophenyl)-6-ethyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone can help to reduce inflammation and the symptoms associated with autoimmune diseases.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O/c1-3-12-4-9-16-15(10-12)11(2)20(17(21)19-16)14-7-5-13(18)6-8-14/h4-10H,2-3H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIDCRAWSZMQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)N(C2=C)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-6-ethyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)

![N-[4-(dimethylamino)benzyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5780626.png)


![N-[4-(3-methylphenoxy)phenyl]-2-nitrobenzamide](/img/structure/B5780640.png)
![ethyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5780647.png)

![N''-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}carbonohydrazonic diamide](/img/structure/B5780656.png)
![2-hydroxy-5-({phenyl[(phenylsulfonyl)imino]methyl}amino)benzoic acid](/img/structure/B5780670.png)
![2-[(6-bromo-1H-benzimidazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5780675.png)
![N-isobutyl-2-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5780690.png)
